1,4-Bis(2,2,2-trifluoroethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of bis-substituted benzene derivatives is often achieved through nucleophilic aromatic substitution, lithiation, or other organometallic reactions. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was accomplished by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene involved specific synthetic routes to achieve the desired substitution pattern on the benzene ring . These methods could potentially be adapted for the synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene.
Molecular Structure Analysis
The molecular structure of bis-substituted benzene derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, the molecular structures of certain phosphorus-containing benzene derivatives were investigated by X-ray crystallography, revealing large bond angles around the phosphorus atoms . The crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene showed a symmetry center located at the center of the phenyl ring with a significant dihedral angle between the planes of the triazole and phenyl rings . These structural analyses are crucial for understanding the reactivity and potential applications of such compounds.
Chemical Reactions Analysis
Bis-substituted benzene derivatives can participate in various chemical reactions, including further functionalization and complex formation. For instance, a chelated complex [PdLCl2] was formed from a bis(phosphanediylmethyl)benzene derivative, which could react with alcohols to yield a chiral cyclometallated complex . The reactivity of these compounds can be influenced by the electronic and steric properties of the substituents, which can be tailored for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-substituted benzene derivatives are influenced by the nature of the substituents. For example, fluorinated polyimides derived from a bis(amino-phenoxy) benzene showed high thermal stability, optical transparency, and moisture resistance, which are desirable properties for polymeric materials . The redox properties of bis(phosphino) and bis(phosphonio) derivatives were investigated through electrochemical measurements, reflecting their potential in electronic applications . These properties are critical for the design and development of new materials and chemical systems.
Scientific Research Applications
Synthesis and Polymer Research
- Novel Fluorine-containing Polyetherimide : The compound is used in synthesizing novel fluorine-containing polyetherimides, demonstrating its utility in polymer research. This synthesis involves several stages, including the preparation of 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene, which is further reacted to produce the polyetherimide. The resulting material's properties are characterized using technologies like FTIR and DSC (Yu Xin-hai, 2010).
Organic Chemistry and Material Synthesis
Trifluoromethylated Heterocycles : Bis(1-trifluoromethyl-2,2,2-trifluoroethoxy)triphenylphosphorane, a related compound, is used in organic chemistry to produce N-hexafluoroisopropylated products and 2-arylamino-1,1,3,3,3-pentafluoropropenes. These are important in the synthesis of benzo-1,4-dihetero-six-membered rings with CF3 groups (T. Kubota, Kazuhiro Yamamoto, Tanaka Tatsuo, 1983).
Optical Properties and Crystal Structures : A series of selectively fluorinated compounds based on 4-pyridylethynyl group, including derivatives of 1,4-bis(2,2,2-trifluoroethoxy)benzene, have been synthesized and studied for their UV-Vis absorption, fluorescence spectra, and X-ray crystal structures. The phase behavior of these compounds is also investigated, showing diverse applications in materials science (T. M. Fasina et al., 2004).
Other Applications
Hydrolysis Behavior in Polymer Precursors : 1,4-Bis(triethoxysilyl)benzene, a related compound, shows unique hydrolysis behavior, indicating the potential of 1,4-Bis(2,2,2-trifluoroethoxy)benzene in studying the hydrolysis behavior of organotrialkoxysilanes and its applications in polysilsesquioxane synthesis (Hitomi Saito et al., 2011).
Lithiation and Silylation Reactions : The compound is used in the study of lithiation and silylation reactions, revealing insights into organic chemistry and the potential for synthesizing various derivatives (J. W. Fitch et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1,4-bis(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUBFESHPMGIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216517 | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
66300-61-6 | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66300-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066300616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(2,2,2-trifluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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